Cas no 83823-06-7 (6-Chloro-2H-chromene-3-carboxylic acid)

6-Chloro-2H-chromene-3-carboxylic acid Propriedades químicas e físicas

Nomes e Identificadores

-

- 6-Chloro-2H-chromene-3-carboxylic acid

- 6-CHLORO-2H-1-BENZOPYRAN-3-CARBOXYLIC ACID

- 6-Chloro-2H-1-benzopyran-3-carboxylic acid (ACI)

- 6-Chloro-1-benzopyran-3-carboxylic acid

- 6-Chloro-2H-benzopyran-3-carboxylic acid

- 2H-1-Benzopyran-3-carboxylicacid, 6-chloro-

- HMS558H13

- EN300-15388

- 4G-399S

- F2121-0014

- Maybridge1_005975

- CCG-253722

- FT-0621034

- SCHEMBL432482

- 83823-06-7

- SY157814

- MFCD00052362

- DTXSID30344444

- CS-0059245

- SB38939

- Z137625188

- AKOS001176835

- J-518519

- 2H-1-Benzopyran-3-carboxylic acid, 6-chloro-

- 6-Chloro-2H-chromene-3-carboxylic acid #

- A840658

- 6-Chloro[2H]-benzopyran-3-carboxylic acid

- DB-056748

-

- MDL: MFCD00052362

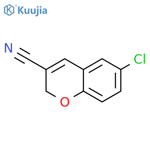

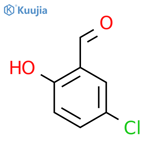

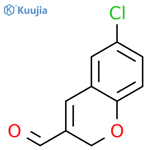

- Inchi: 1S/C10H7ClO3/c11-8-1-2-9-6(4-8)3-7(5-14-9)10(12)13/h1-4H,5H2,(H,12,13)

- Chave InChI: ZRCGKWSNRRTAJY-UHFFFAOYSA-N

- SMILES: O=C(C1COC2C(=CC(=CC=2)Cl)C=1)O

- BRN: 4426673

Propriedades Computadas

- Massa Exacta: 210.00800

- Massa monoisotópica: 209.000547

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 14

- Contagem de Ligações Rotativas: 1

- Complexidade: 275

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- XLogP3: 2.1

- Superfície polar topológica: 49.4

- Contagem de Tautomeros: nothing

Propriedades Experimentais

- Cor/Forma: solid

- Densidade: 1.474

- Ponto de Fusão: 244-246°C

- Ponto de ebulição: 367°Cat760mmHg

- Ponto de Flash: 175.7°C

- PSA: 46.53000

- LogP: 2.20040

- Solubilidade: Not determined

6-Chloro-2H-chromene-3-carboxylic acid Informações de segurança

- Palavra de Sinal:warning

- Declaração de perigo: Irritant

- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313

- Código da categoria de perigo: 36

- Instrução de Segurança: S22-S24/25

-

Identificação dos materiais perigosos:

- Classe de Perigo:IRRITANT

- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

6-Chloro-2H-chromene-3-carboxylic acid Dados aduaneiros

- CÓDIGO SH:2916190090

- Dados aduaneiros:

China Customs Code:

2916190090Overview:

2916190090 Other unsaturated acyclic monocarboxylic acids(Including its anhydride\Acyl halide,Peroxides and peroxyacids and their derivatives).Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

2916190090 unsaturated acyclic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

6-Chloro-2H-chromene-3-carboxylic acid Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-15388-10.0g |

6-chloro-2H-chromene-3-carboxylic acid |

83823-06-7 | 95.0% | 10.0g |

$149.0 | 2025-02-20 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-280532-250 mg |

6-chloro-2H-chromene-3-carboxylic acid, |

83823-06-7 | ≥95% | 250MG |

¥286.00 | 2023-07-11 | |

| Life Chemicals | F2121-0014-0.25g |

6-chloro-2H-chromene-3-carboxylic acid |

83823-06-7 | 95%+ | 0.25g |

$99.0 | 2023-09-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SC912-50mg |

6-Chloro-2H-chromene-3-carboxylic acid |

83823-06-7 | 95+% | 50mg |

56.0CNY | 2021-07-13 | |

| Chemenu | CM162644-10g |

6-Chloro-2H-chromene-3-carboxylic acid |

83823-06-7 | 95% | 10g |

$400 | 2021-06-17 | |

| Chemenu | CM162644-5g |

6-Chloro-2H-chromene-3-carboxylic acid |

83823-06-7 | 95% | 5g |

$87 | 2022-06-10 | |

| eNovation Chemicals LLC | Y0998611-10g |

6-Chloro-2H-chromene-3-carboxylic acid |

83823-06-7 | 95% | 10g |

$300 | 2024-08-02 | |

| TRC | B418645-50mg |

6-Chloro-2H-chromene-3-carboxylic Acid |

83823-06-7 | 50mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B418645-100mg |

6-Chloro-2H-chromene-3-carboxylic Acid |

83823-06-7 | 100mg |

$ 65.00 | 2022-06-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 044424-1g |

6-Chloro-2H-chromene-3-carboxylic acid |

83823-06-7 | >95% | 1g |

860.0CNY | 2021-07-13 |

6-Chloro-2H-chromene-3-carboxylic acid Método de produção

Método de produção 1

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 10, cooled

Método de produção 2

2.1 Catalysts: Potassium hydroxide Solvents: Water ; 48 h, reflux; reflux → rt

2.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Método de produção 3

1.2 Reagents: Sodium hydroxide Solvents: Water ; 60 °C

Método de produção 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

Método de produção 5

2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ; 6 h, reflux

Método de produção 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C

Método de produção 7

Método de produção 8

1.2 Reagents: Hydrochloric acid Solvents: Water

Método de produção 9

2.1 Reagents: Silver oxide (Ag2O) Solvents: Ethanol , Water

6-Chloro-2H-chromene-3-carboxylic acid Raw materials

6-Chloro-2H-chromene-3-carboxylic acid Preparation Products

6-Chloro-2H-chromene-3-carboxylic acid Literatura Relacionada

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

83823-06-7 (6-Chloro-2H-chromene-3-carboxylic acid) Produtos relacionados

- 929513-75-7(N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-2-(4-methoxyphenyl)-1-benzofuran-3-carboxamide)

- 1212060-28-0(1-(4-Methyl-2-nitrophenyl)pyrrolidin-2-one)

- 2176270-61-2(N'-benzyl-N-{1-(2-hydroxyethoxy)cyclopentylmethyl}ethanediamide)

- 5162-63-0(2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasilazane)

- 2171610-43-6(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,2,3-thiadiazol-4-yl)carbamoylpropanoic acid)

- 199587-93-4(3-benzyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione)

- 2034576-55-9(4-(morpholin-4-yl)-8-(propan-2-yl)-7H,8H-pyrido[2,3-d]pyrimidin-7-imine)

- 2171356-27-5(3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobicyclo2.2.1heptane-2-carboxylic acid)

- 2228896-32-8(3-(5-bromo-2-methoxypyridin-3-yl)but-3-en-1-amine)

- 2137689-91-7(5-bromo-3-(2,2-difluoroethyl)-6-(3-methylbutyl)-3,4-dihydropyrimidin-4-one)